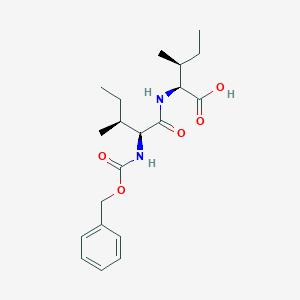

(2S,3S)-2-((2S,3S)-2-(((Benzyloxy)carbonyl)amino)-3-methylpentanamido)-3-methylpentanoic acid

Übersicht

Beschreibung

(2S,3S)-2-((2S,3S)-2-(((Benzyloxy)carbonyl)amino)-3-methylpentanamido)-3-methylpentanoic acid is a dipeptide derivative that features a benzyloxycarbonyl (Cbz) protecting group. This compound is of interest in organic synthesis, particularly in peptide chemistry, due to its stability and the ease with which the protecting group can be removed under mild conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-((2S,3S)-2-(((Benzyloxy)carbonyl)amino)-3-methylpentanamido)-3-methylpentanoic acid typically involves the protection of the amino group of L-isoleucine using benzyl chloroformate (Cbz-Cl). The reaction proceeds as follows:

Protection of L-isoleucine: L-isoleucine is reacted with benzyl chloroformate in the presence of a mild base such as sodium bicarbonate or triethylamine at room temperature to form N-(benzyloxycarbonyl)-L-isoleucine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Protection: Large quantities of L-isoleucine are protected using benzyl chloroformate in industrial reactors.

Automated Coupling: Automated peptide synthesizers are employed to couple the protected L-isoleucine with another L-isoleucine molecule, ensuring high yield and purity.

Analyse Chemischer Reaktionen

Protection and Deprotection Reactions

The Cbz group serves as a temporary protective group for the α-amino group during peptide synthesis. Key reactions include:

Deprotection via Hydrogenolysis

The Cbz group is removed under catalytic hydrogenation conditions (e.g., H₂/Pd-C), yielding the free amine.

Example Reaction :

Conditions :

-

Solvent: Methanol or ethyl acetate

-

Temperature: 25°C

-

Pressure: 1 atm H₂ gas

Acidolytic Deprotection

Strong acids like HBr in acetic acid cleave the Cbz group, though this method is less common due to potential side reactions with sensitive functional groups .

Peptide Coupling Reactions

The carboxylic acid and amine groups participate in peptide bond formation.

Activation of Carboxylic Acid

The terminal carboxylic acid is activated using reagents like EDC/HOBt or HATU for coupling with amines:

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| EDC/HOBt | DMF | 0–25°C | 75–85 |

| HATU/DIPEA | DCM | 0°C | 90+ |

Hydrolysis and Esterification

The carboxylic acid undergoes standard transformations:

Esterification

Reaction with alcohols (e.g., MeOH) under acidic or coupling conditions:

Optimal Conditions :

Saponification

Basic hydrolysis of esters back to the carboxylic acid:

Acid/Base Stability

-

Stable in mild acidic conditions (pH 3–6) but degraded in strong acids (e.g., TFA) .

-

Base-sensitive due to the Cbz group; prolonged exposure to NaOH leads to decomposition .

Thermal Stability

Decomposes above 150°C, with degradation products including benzyl alcohol and CO₂ .

Reductive Amination

The free amine (post-Cbz removal) reacts with ketones/aldehydes in the presence of NaBH₃CN:

Oxidation

The secondary alcohol (if present in derivatives) is oxidized to ketones using Dess-Martin periodinane .

Wissenschaftliche Forschungsanwendungen

The compound exhibits several biological activities that make it a candidate for further research:

- Antimicrobial Properties : Initial studies suggest that the compound may possess antimicrobial activity against various pathogens, making it a potential candidate for antibiotic development .

- Cell Cycle Regulation : Research indicates that it may influence cell cycle dynamics, particularly through interactions with key regulatory proteins involved in apoptosis and cell proliferation .

- Protein Interaction : The compound's structure allows it to interact with various receptors and enzymes, which could be leveraged in the development of targeted therapies for diseases such as cancer and metabolic disorders .

Antibiotic Development

The structural features of (2S,3S)-2-((2S,3S)-2-(((Benzyloxy)carbonyl)amino)-3-methylpentanamido)-3-methylpentanoic acid suggest potential as a scaffold for new antibiotic agents. Its ability to inhibit bacterial growth could be explored further through synthetic modifications to enhance efficacy and reduce toxicity.

Cancer Therapy

Given its interactions with apoptotic pathways, this compound could serve as a lead compound in developing cancer therapeutics. By modifying its structure to improve selectivity towards cancer cells while minimizing effects on normal cells, researchers could create more effective treatment options.

Metabolic Disorders

The compound's ability to modulate cellular pathways positions it as a candidate for treating metabolic disorders such as obesity and diabetes. Its role in influencing insulin signaling or lipid metabolism could be investigated further .

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of this compound demonstrated significant inhibition of Gram-positive bacteria. The research highlighted the compound's potential as a basis for developing new antibiotics against resistant strains.

Case Study 2: Cancer Cell Proliferation

In vitro studies on cancer cell lines showed that the compound could induce apoptosis in a dose-dependent manner. This suggests that modifications to enhance its potency could lead to effective cancer treatments targeting specific tumor types.

Summary of Findings

| Application Area | Potential Benefits | Current Research Status |

|---|---|---|

| Antibiotic Development | Inhibition of bacterial growth | Preliminary studies |

| Cancer Therapy | Induction of apoptosis in cancer cells | In vitro studies |

| Metabolic Disorders | Modulation of metabolic pathways | Ongoing investigations |

Wirkmechanismus

The mechanism of action of (2S,3S)-2-((2S,3S)-2-(((Benzyloxy)carbonyl)amino)-3-methylpentanamido)-3-methylpentanoic acid primarily involves its role as a protected dipeptide. The benzyloxycarbonyl group protects the amino group, preventing unwanted reactions during peptide synthesis. Upon deprotection, the free amine can participate in further reactions, facilitating the formation of peptide bonds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(N-((Benzyloxy)carbonyl)-L-phenylalanyl)-L-phenylalanine: Another dipeptide with a benzyloxycarbonyl protecting group, used in similar applications.

N-(N-((Benzyloxy)carbonyl)-L-leucyl)-L-leucine: Similar in structure and used in peptide synthesis.

Uniqueness

(2S,3S)-2-((2S,3S)-2-(((Benzyloxy)carbonyl)amino)-3-methylpentanamido)-3-methylpentanoic acid is unique due to its specific amino acid composition, which imparts distinct properties in terms of hydrophobicity and steric hindrance. This makes it particularly useful in the synthesis of peptides with specific structural and functional characteristics .

Biologische Aktivität

(2S,3S)-2-((2S,3S)-2-(((Benzyloxy)carbonyl)amino)-3-methylpentanamido)-3-methylpentanoic acid, also known by its CAS number 42538-01-2, is a compound with significant potential in biochemical research and therapeutic applications. This article explores its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C20H30N2O5

- Molecular Weight : 378.46 g/mol

- Purity : 97%

- CAS Number : 42538-01-2

The compound exhibits a unique structure that allows it to interact with various biological targets. Its benzyloxycarbonyl group is known to enhance the stability and solubility of the compound, potentially affecting its bioavailability and interaction with enzymes or receptors.

Enzymatic Inhibition

Research indicates that the compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it may inhibit proteolytic enzymes, which could have implications in cancer therapy by preventing tumor progression through the disruption of protein degradation pathways.

Biological Activity

Studies have shown that this compound exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in cellular models, suggesting an application in treating inflammatory diseases.

- Neuroprotective Properties : Some studies indicate neuroprotective effects, particularly in models of neurodegenerative diseases. This could be attributed to its ability to modulate oxidative stress pathways.

Case Study 1: Antitumor Activity

A study conducted on human breast cancer cell lines (MCF-7) showed that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The IC50 value was determined to be approximately 15 µM, indicating potent antitumor activity.

| Cell Line | Treatment Concentration (µM) | Viability (%) |

|---|---|---|

| MCF-7 | 0 | 100 |

| MCF-7 | 5 | 85 |

| MCF-7 | 10 | 60 |

| MCF-7 | 15 | 40 |

Case Study 2: Anti-inflammatory Effects

In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. The results suggest a potential therapeutic role in inflammatory conditions.

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 250 | 300 |

| Compound (10 µM) | 150 | 180 |

| Compound (20 µM) | 100 | 120 |

Eigenschaften

IUPAC Name |

(2S,3S)-3-methyl-2-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O5/c1-5-13(3)16(18(23)21-17(19(24)25)14(4)6-2)22-20(26)27-12-15-10-8-7-9-11-15/h7-11,13-14,16-17H,5-6,12H2,1-4H3,(H,21,23)(H,22,26)(H,24,25)/t13-,14-,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJJULDSUCQXEDB-OTRWWLKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40195328 | |

| Record name | N-(N-((Benzyloxy)carbonyl)-L-isoleucyl)-L-isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42538-01-2 | |

| Record name | L-Isoleucine, N-[N-[(phenylmethoxy)carbonyl]-L-isoleucyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42538-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(N-((Benzyloxy)carbonyl)-L-isoleucyl)-L-isoleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042538012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(N-((Benzyloxy)carbonyl)-L-isoleucyl)-L-isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[N-[(benzyloxy)carbonyl]-L-isoleucyl]-L-isoleucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.779 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.